molecular formula C15H18FN3O2S B2795190 N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide CAS No. 1436172-49-4

N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide

Cat. No. B2795190
CAS RN: 1436172-49-4
M. Wt: 323.39
InChI Key: ZTVODIUNFCXJJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the sources I have access to .


Chemical Reactions Analysis

The chemical reactions involving “N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide” are not available in the sources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For “N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide”, this information is not available in the sources I have access to .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed while handling it. For “N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide”, this information is not available in the sources I have access to .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It is known that thiazole derivatives, such as this compound, are often used in the development of various drugs and biologically active agents . These drugs can have a wide range of targets, depending on their specific structure and functional groups.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and changes caused by this compound would depend on its primary target.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways related to cell growth, metabolism, and signal transduction, among others.

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability, with properties such as solubility and stability often being influenced by the specific structure and functional groups of the compound .

Result of Action

Thiazole derivatives are known to have a variety of effects, depending on their specific targets and mode of action . These can include effects such as inhibition of cell growth, induction of apoptosis, and modulation of cellular signaling, among others.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target . .

properties

IUPAC Name

N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S/c1-4-21-10(2)14-18-12(9-22-14)8-19(3)15(20)11-5-6-13(16)17-7-11/h5-7,9-10H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVODIUNFCXJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)CN(C)C(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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